molecular formula C12H15N3O B2540471 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine CAS No. 1856046-04-2

1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

Cat. No.: B2540471
CAS No.: 1856046-04-2
M. Wt: 217.272
InChI Key: HVHMISHJJDCOGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, a phenoxymethyl group at the 5-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with arylhydrazines, followed by functional group modifications to introduce the ethyl and phenoxymethyl substituents . The reaction conditions often involve the use of catalysts such as nano-ZnO and solvents like dimethylformamide (DMF) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of N-alkylated pyrazole derivatives.

Scientific Research Applications

1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

    1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a phenoxymethyl group.

    1-Ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the phenoxymethyl group, making it less complex.

    1-Phenyl-5-(phenoxymethyl)-1H-pyrazol-3-amine: Similar but with a phenyl group at the 1-position.

Uniqueness: 1-Ethyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

1-ethyl-5-(phenoxymethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-15-10(8-12(13)14-15)9-16-11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHMISHJJDCOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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